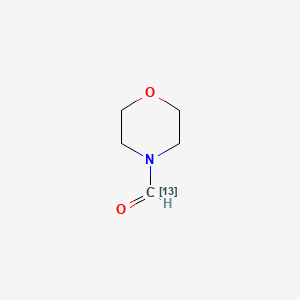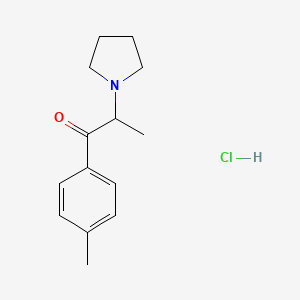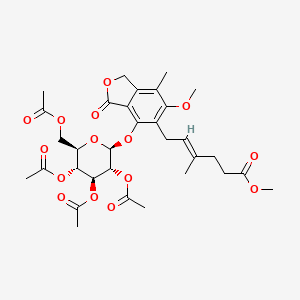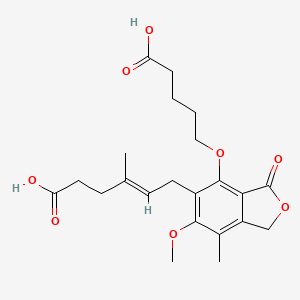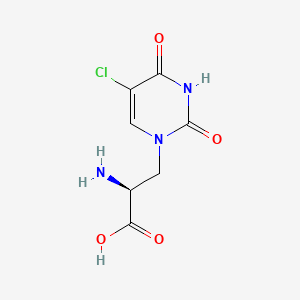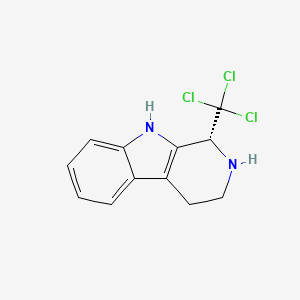
Carvedilol Monoalkylpyrocatechol Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol Monoalkylpyrocatechol Impurity is a chemical compound that is often encountered as a byproduct or impurity in the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This impurity can arise during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
The preparation of Carvedilol Monoalkylpyrocatechol Impurity typically involves synthetic routes similar to those used for Carvedilol itself. The synthesis generally starts with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol. During these steps, various side reactions can occur, leading to the formation of impurities, including this compound .
Industrial production methods for Carvedilol involve optimizing reaction conditions to minimize the formation of impurities. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .
Analyse Chemischer Reaktionen
Carvedilol Monoalkylpyrocatechol Impurity can undergo various chemical reactions, including:
Oxidation: This impurity can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carvedilol Monoalkylpyrocatechol Impurity has several scientific research applications, particularly in the fields of:
Wirkmechanismus
The mechanism of action of Carvedilol Monoalkylpyrocatechol Impurity is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in pharmaceutical formulations can potentially affect the overall pharmacological profile of Carvedilol. The impurity may interact with molecular targets and pathways similar to those of Carvedilol, but detailed studies are required to elucidate its specific effects .
Vergleich Mit ähnlichen Verbindungen
Carvedilol Monoalkylpyrocatechol Impurity can be compared with other impurities and related compounds found in Carvedilol formulations, such as:
Carvedilol Impurity A: Another common impurity with a similar chemical structure but different functional groups.
Carvedilol Impurity B: This impurity has distinct chemical properties and may arise from different synthetic routes.
Carvedilol Impurity C: Known for its presence in pharmaceutical formulations and its potential impact on drug quality.
The uniqueness of this compound lies in its specific formation pathway and its potential effects on the pharmacological properties of Carvedilol. Understanding and controlling this impurity is essential for ensuring the safety and efficacy of Carvedilol-based medications .
Eigenschaften
CAS-Nummer |
1391052-10-0 |
|---|---|
Molekularformel |
C25H29N3O4 |
Molekulargewicht |
435.524 |
IUPAC-Name |
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H29N3O4/c26-12-14-30-22-9-3-4-10-23(22)31-15-13-27-16-18(29)17-32-24-11-5-8-21-25(24)19-6-1-2-7-20(19)28-21/h1-11,18,27-29H,12-17,26H2 |
InChI-Schlüssel |
MQASJEXGQFESBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OCCN)O |
Synonyme |
N-(9H-carbazol-4-yloxy)propan-2-ol)-1,2-Bis(2-aminoethoxy)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


